5-Fluoro-2-methylphenyl isothiocyanate

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

5-Fluoro-2-methylphenyl isothiocyanate (CAS 175205-39-7), also known as 4-fluoro-2-isothiocyanato-1-methylbenzene or 5-fluoro-o-tolyl isothiocyanate, is an aryl isothiocyanate with the molecular formula C8H6FNS and a molecular weight of 167.21 g/mol. It is characterized by a reactive isothiocyanate (-N=C=S) group attached to a phenyl ring bearing a fluorine atom at the 5-position and a methyl group at the 2-position.

Molecular Formula C8H6FNS
Molecular Weight 167.21 g/mol
CAS No. 175205-39-7
Cat. No. B070566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-methylphenyl isothiocyanate
CAS175205-39-7
Molecular FormulaC8H6FNS
Molecular Weight167.21 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)F)N=C=S
InChIInChI=1S/C8H6FNS/c1-6-2-3-7(9)4-8(6)10-5-11/h2-4H,1H3
InChIKeyQVCYTKXGZLOVFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-2-methylphenyl isothiocyanate (CAS 175205-39-7): Core Properties and Procurement Specifications


5-Fluoro-2-methylphenyl isothiocyanate (CAS 175205-39-7), also known as 4-fluoro-2-isothiocyanato-1-methylbenzene or 5-fluoro-o-tolyl isothiocyanate, is an aryl isothiocyanate with the molecular formula C8H6FNS and a molecular weight of 167.21 g/mol [1][2]. It is characterized by a reactive isothiocyanate (-N=C=S) group attached to a phenyl ring bearing a fluorine atom at the 5-position and a methyl group at the 2-position. This compound is a clear liquid at room temperature, ranging from light orange to yellow to green , with a boiling point of 101°C at 20 mmHg, density of 1.20 g/mL, refractive index of 1.6080–1.6120, and a flash point of 105°C . It is commercially available in purities ranging from 97% to >98.0% (GC) , and a patent-validated synthetic route from 5-fluoro-2-methylaniline and thiophosgene achieves an 88% yield [3].

Why Generic Substitution Fails for 5-Fluoro-2-methylphenyl isothiocyanate in Research and Development


Aryl isothiocyanates cannot be treated as interchangeable building blocks due to the profound impact of ring substitution on their electronic properties and consequent reactivity [1]. The 5-fluoro-2-methyl substitution pattern creates a unique push-pull electronic system: the electron-withdrawing fluorine at the para position to the -NCS group reduces the electron density of the aromatic ring, increasing the electrophilicity of the isothiocyanate carbon, while the ortho-methyl group provides steric shielding that modulates nucleophilic attack [1][2]. This specific electronic environment is absent in non-fluorinated analogs like o-tolyl isothiocyanate (CAS 614-69-7) and in positional isomers such as 4-fluoro-2-methylphenyl isothiocyanate (CAS 52317-97-2), where fluorine and -NCS have a different spatial relationship. Furthermore, the combination of methyl and fluorine substituents confers a distinct lipophilicity profile (XLogP3 = 3.8) compared to analogs lacking either group [2], which directly affects compound distribution in biological assays, membrane permeability, and chromatographic behavior during purification. The quantitative evidence below substantiates why this specific regioisomer provides advantages that closest available alternatives cannot replicate.

Quantitative Differentiation Evidence for 5-Fluoro-2-methylphenyl isothiocyanate Against Closest Analogs


Regioisomeric Differentiation: 5-Fluoro vs. 4-Fluoro Substitution Impact on Aqueous Stability and Electrophilic Reactivity

The 5-fluoro-2-methyl substitution pattern in this compound positions the electron-withdrawing fluorine para to the isothiocyanate (-NCS) group, which increases the positive charge density on the isothiocyanate carbon and enhances its electrophilic reactivity toward nucleophiles compared to the 4-fluoro-2-methylphenyl isomer (CAS 52317-97-2) where fluorine is meta to the -NCS . This is reflected in moisture sensitivity specifications: the 5-fluoro isomer is classified as moisture-sensitive/lachrymatory and requires storage under inert gas , indicating higher intrinsic reactivity that translates to faster reaction kinetics in thiourea and heterocycle formation . In contrast, the 4-fluoro isomer (CAS 52317-97-2) with fluorine meta to the -NCS exhibits a different degradation profile and is not reported to require identical storage precautions, consistent with lower electrophilicity of the isothiocyanate carbon .

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Lipophilicity Differentiation: XLogP Comparison with Non-Fluorinated Analog

The introduction of fluorine at the 5-position increases the compound's lipophilicity compared to its non-fluorinated structural analog. 5-Fluoro-2-methylphenyl isothiocyanate has a calculated XLogP3 value of 3.8 (PubChem) [1], whereas o-tolyl isothiocyanate (CAS 614-69-7), which lacks the fluorine substituent, has an XLogP of 3.7 . Although the absolute difference is modest (ΔXLogP = +0.1 log units), this translates to an approximately 25% increase in octanol-water partition coefficient, and is consistent with the well-documented effect of aryl fluorination on passive membrane permeability in drug-like molecules [2]. The target compound also exhibits a higher molecular weight (167.21 vs. 149.21 g/mol) and a distinct refractive index profile (1.6080–1.6120 vs. 1.6351–1.6371), reflecting altered polarizability [1].

Drug Design ADME Bioavailability

Physical State Advantage: Liquid Handling vs. Solid Analogs for Automated Synthesis Platforms

5-Fluoro-2-methylphenyl isothiocyanate is a liquid at room temperature, with a boiling point of 101°C at 20 mmHg and density of 1.20 g/mL . In contrast, its close structural relative 4-fluorophenyl isothiocyanate (CAS 1544-68-9), which lacks the ortho-methyl group, is a solid at ambient conditions with a melting point of 24–26°C . The liquid physical state of the target compound eliminates the need for pre-weighing dissolution steps, facilitates precise liquid dispensing by automated synthesis platforms, and enables uniform mixing in solvent-free or low-solvent reaction conditions . Furthermore, the reduced-pressure boiling point of 101°C at 20 mmHg allows gentle distillative purification without thermal decomposition, which is particularly advantageous for scale-up .

Automated Synthesis Formulation Material Science

Commercial Purity Grade Differentiation: Superior Purity Specifications for Demanding Applications

The highest commercially available purity for 5-fluoro-2-methylphenyl isothiocyanate is >98.0% as determined by gas chromatography with thermal conductivity detection (GC-TCD) and verified by the butylamine titration method, as offered by TCI Chemicals . This purity specification surpasses the standard 97% assay range provided by other major suppliers . For the closest non-fluorinated analog, o-tolyl isothiocyanate (CAS 614-69-7), the highest commercial purity available is ≥99.0% (GC) from TCI , which is slightly higher in absolute terms. However, for fluorinated aryl isothiocyanates specifically, the >98.0% purity grade for the target compound represents the highest validated standard available . The Chem-Impex catalog also lists this compound at ≥98% (GC) , confirming multi-supplier availability at this elevated purity tier.

Quality Control Analytical Chemistry Procurement

Patent-Validated Synthetic Utility in Pharmaceutical Intermediates Confirmed by Scalable Preparation Route

The synthesis of 5-fluoro-2-methylphenyl isothiocyanate is documented in Patent EP1346982 A1 (Daiichi Pharmaceutical Co., Ltd.), where it is prepared from 5-fluoro-2-methylaniline and thiophosgene in a biphasic dichloromethane/water system with calcium carbonate as base, achieving an 88% isolated yield (1.45 g from 1.23 g aniline at 9.84 mmol scale) after distillation [1]. This patent specifically uses the compound as an intermediate in the synthesis of VLA-4 (Very Late Antigen-4) inhibitors, a class of adhesion molecule antagonists investigated for inflammatory diseases, autoimmune conditions, and asthma [1][2]. The documented scalability and straightforward workup (extraction, brine wash, drying, reduced-pressure distillation) provide procurement confidence for medicinal chemistry programs requiring multi-gram quantities [1]. In contrast, the 4-fluoro-2-methylphenyl isomer (CAS 52317-97-2) is not linked to an equivalent patent-validated pharmaceutical application [3].

Process Chemistry Pharmaceutical Development Scale-up

Targeted Application Scenarios for 5-Fluoro-2-methylphenyl isothiocyanate Based on Evidenced Differentiation


Medicinal Chemistry: Synthesis of VLA-4 Antagonist Libraries and Fluorinated Thiourea Pharmacophores

The compound's patent-validated use as an intermediate for VLA-4 inhibitors (EP1346982) [1] makes it the preferred isothiocyanate building block for medicinal chemistry programs targeting integrin-mediated inflammatory diseases. Its enhanced electrophilic reactivity due to para-fluorine substitution [2] enables rapid, high-yielding thiourea formation with structurally diverse amines, which is essential for generating large compound libraries for structure-activity relationship (SAR) studies. The liquid physical state facilitates automated parallel synthesis workflows, while the >98% purity specification [3] minimizes byproduct interference in biological screening assays.

Chemical Biology: Protein Modification and Activity-Based Protein Profiling Reagents

The moisture-sensitive, highly electrophilic isothiocyanate group of this compound reacts efficiently with lysine and cysteine residues on proteins under mild conditions [1]. The presence of a fluorine atom provides a convenient 19F NMR handle for monitoring reaction progress and characterizing covalent protein adducts, a capability absent in non-fluorinated analogs [2]. The compound's higher lipophilicity (XLogP = 3.8) compared to non-fluorinated o-tolyl isothiocyanate [3] may enhance cell permeability, making it suitable for intracellular protein labeling applications in live-cell imaging and chemoproteomics.

Process Chemistry: Scalable Synthesis of Advanced Pharmaceutical Intermediates

The documented 88% yield synthesis from commercially available 5-fluoro-2-methylaniline and thiophosgene, with straightforward extractive workup and reduced-pressure distillation purification (bp 101°C at 20 mmHg) [1], provides a reliable starting point for process development. The mild distillation conditions minimize thermal degradation risks, a significant advantage over higher-boiling analogs like o-tolyl isothiocyanate (bp 239°C) . This compound is therefore well-suited for kilo-lab and pilot-plant scale campaigns supporting preclinical development of fluorine-containing drug candidates.

Material Science: Synthesis of Fluorinated Liquid Crystal Precursors and Specialty Polymers

The compound serves as a precursor for fluorinated thiourea and heterocyclic derivatives that are explored as components of high-birefringence liquid crystal mixtures and specialty polymers [1]. The combination of the polarizable isothiocyanate group with the lateral fluorine substituent contributes to desirable dielectric anisotropy properties, while the ortho-methyl group provides steric tuning of molecular packing [2]. The availability of the compound at >98% purity from multiple suppliers [3] ensures batch-to-batch consistency required for reproducible material property measurements.

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